methyl N-[2-(1H-1,3-benzodiazol-2-yl)ethyl]carbamate
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Overview
Description
Methyl N-[2-(1H-1,3-benzodiazol-2-yl)ethyl]carbamate is a chemical compound with the molecular formula C11H13N3O2 and a molecular weight of 219.24 g/mol . This compound is known for its applications in scientific research, particularly in the fields of chemistry and biology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl N-[2-(1H-1,3-benzodiazol-2-yl)ethyl]carbamate typically involves the reaction of 2-aminobenzimidazole with methyl chloroformate in the presence of a base such as sodium bicarbonate. The reaction is carried out in an organic solvent like acetone at low temperatures (0°C) to ensure the stability of the reactants . The reaction mixture is then allowed to warm to room temperature and stirred for several hours to complete the reaction. The product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, and the reaction conditions are optimized for maximum yield and purity. The product is typically purified using large-scale recrystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
Methyl N-[2-(1H-1,3-benzodiazol-2-yl)ethyl]carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: It can undergo nucleophilic substitution reactions where the carbamate group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole oxides, while reduction could produce benzimidazole derivatives with reduced functional groups.
Scientific Research Applications
Methyl N-[2-(1H-1,3-benzodiazol-2-yl)ethyl]carbamate is widely used in scientific research due to its versatile chemical properties. Some of its applications include:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Employed in studies involving enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of parasitic infections.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of methyl N-[2-(1H-1,3-benzodiazol-2-yl)ethyl]carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing the substrate from accessing the enzyme. This inhibition can lead to various biological effects, depending on the enzyme or receptor targeted.
Comparison with Similar Compounds
Methyl N-[2-(1H-1,3-benzodiazol-2-yl)ethyl]carbamate can be compared with other similar compounds, such as:
Methyl N-[6-(propylsulfanyl)-1H-1,3-benzodiazol-2-yl]carbamate: This compound has a similar structure but with a propylsulfanyl group, which may alter its chemical and biological properties.
Methyl N-[5-(chlorosulfonyl)-1H-1,3-benzodiazol-2-yl]carbamate: The presence of a chlorosulfonyl group in this compound can significantly change its reactivity and applications.
The uniqueness of this compound lies in its specific structure, which provides distinct chemical and biological properties that are valuable in various research and industrial applications.
Properties
IUPAC Name |
methyl N-[2-(1H-benzimidazol-2-yl)ethyl]carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O2/c1-16-11(15)12-7-6-10-13-8-4-2-3-5-9(8)14-10/h2-5H,6-7H2,1H3,(H,12,15)(H,13,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ASAQMFPKYXXOLN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)NCCC1=NC2=CC=CC=C2N1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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